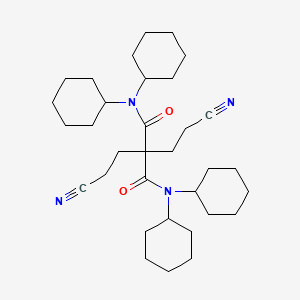
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of cyanoethyl groups and cyclohexyl groups attached to a central propanediamide backbone. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide typically involves the reaction of cyclohexylamine with acrylonitrile to form the cyanoethylated intermediate. This intermediate is then reacted with a suitable diacid chloride to form the final propanediamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide undergoes various chemical reactions, including:
Oxidation: The cyanoethyl groups can be oxidized to form carboxylic acids.
Reduction: The cyano groups can be reduced to amines.
Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential drug candidate for the treatment of certain diseases.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl groups can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The cyclohexyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar cyanoethyl groups.
Dimethyl malonate: Another ester with similar reactivity.
Diethyl bis(2-cyanoethyl)malonate: A compound with similar cyanoethyl groups but different backbone structure.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~1~,N~3~,N~3~-tetracyclohexylpropanediamide is unique due to its combination of cyanoethyl and cyclohexyl groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields.
Properties
CAS No. |
88321-31-7 |
|---|---|
Molecular Formula |
C33H52N4O2 |
Molecular Weight |
536.8 g/mol |
IUPAC Name |
2,2-bis(2-cyanoethyl)-N,N,N',N'-tetracyclohexylpropanediamide |
InChI |
InChI=1S/C33H52N4O2/c34-25-13-23-33(24-14-26-35,31(38)36(27-15-5-1-6-16-27)28-17-7-2-8-18-28)32(39)37(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h27-30H,1-24H2 |
InChI Key |
FTSQEJNMUSOXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C(CCC#N)(CCC#N)C(=O)N(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















